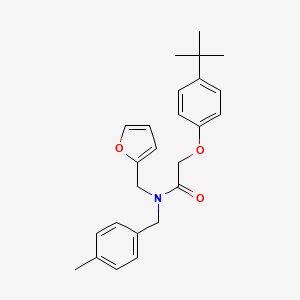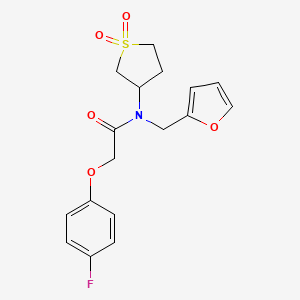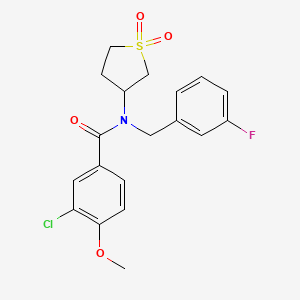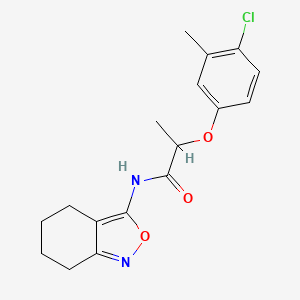
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, furan, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include acylating agents, catalysts, and solvents that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy and furan groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert butyl phenol (2,4-DTBP): Known for its antioxidant properties and applications in preventing material degradation.
Pinacol boronic esters: Valuable building blocks in organic synthesis, used in various functionalization reactions.
Uniqueness
What sets 2-(4-TERT-BUTYLPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H29NO3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H29NO3/c1-19-7-9-20(10-8-19)16-26(17-23-6-5-15-28-23)24(27)18-29-22-13-11-21(12-14-22)25(2,3)4/h5-15H,16-18H2,1-4H3 |
InChI Key |
RYDRRKCGHTXISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11406567.png)

![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406577.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406582.png)
![1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone](/img/structure/B11406591.png)
![6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406617.png)
![8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11406624.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406626.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine](/img/structure/B11406632.png)


![2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B11406647.png)

![Dimethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11406653.png)
